molecular formula C5H8N4O2S B1523067 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole CAS No. 1094755-11-9

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

Cat. No.: B1523067
CAS No.: 1094755-11-9
M. Wt: 188.21 g/mol
InChI Key: RVPOYAYBQNVHNI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole (CAS: 1094755-11-9) is a high-purity heterocyclic compound supplied as a powder for life science and chemical research . With a molecular formula of C5H8N4O2S and a molecular weight of 188.21 g/mol, it belongs to the class of tetrazoles . Tetrazoles are doubly unsaturated five-membered aromatic heterocycles known as valuable isosteres for carboxylic acids and amide moieties in medicinal chemistry and drug design, offering metabolic stability and beneficial physicochemical properties . This makes them crucial heterocyclic building blocks for the development and discovery of new pharmaceutical ingredients . The compound is identified with the SMILES string CS(=O)(=O)C1=NN=NN1C2CC2 and the InChIKey RVPOYAYBQNVHNI-UHFFFAOYSA-N . It should be stored at room temperature . This product is intended for use as a Heterocyclic Building Block in research and development laboratories only . It is not intended for human or diagnostic use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound is available in various milligram to gram quantities with typical lead times of 1-3 weeks .

Properties

IUPAC Name

1-cyclopropyl-5-methylsulfonyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPOYAYBQNVHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
CPT has been investigated for its antimicrobial properties. A study indicated that derivatives of tetrazole compounds exhibit significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This makes CPT a candidate for developing new antibiotics to combat resistant bacterial strains .

Anti-inflammatory Effects
Research has shown that tetrazole derivatives can possess anti-inflammatory properties. In vitro studies demonstrated that CPT could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Cancer Research
CPT has been explored as a potential anticancer agent. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death. This property positions CPT as a candidate for further investigation in cancer therapeutics .

Agricultural Applications

Pesticide Development
CPT and its derivatives have shown promise in agricultural applications, particularly as pesticide agents. The compound's ability to disrupt essential biological processes in pests has been documented, suggesting its utility in developing environmentally friendly pesticides that target specific pests without harming beneficial insects .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains; inhibits cell wall synthesis
Anti-inflammatory EffectsReduces production of pro-inflammatory cytokines; potential for treating inflammatory diseases
Cancer ResearchInduces apoptosis in cancer cells; potential anticancer therapeutic
Pesticide DevelopmentDisrupts biological processes in pests; potential for eco-friendly pesticides

Case Studies

  • Antimicrobial Study : A recent study published in a peer-reviewed journal evaluated the effectiveness of CPT against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at low concentrations of CPT, indicating its potential as a new antimicrobial agent .
  • Inflammation Research : In vitro experiments conducted on human macrophages demonstrated that CPT significantly decreased the levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that CPT could be developed into a therapeutic agent for chronic inflammatory conditions .
  • Agricultural Application : Field trials conducted to assess the efficacy of CPT-based pesticides revealed a substantial reduction in pest populations compared to untreated controls. This highlights the compound's potential as an effective and sustainable alternative to conventional pesticides .

Comparison with Similar Compounds

Cycloalkyl Substitutions

  • 1-Cyclopentyl-5-methanesulfonyl-1H-tetrazole (CAS 1152878-96-0) :
    The cyclopentyl group, a bulkier substituent compared to cyclopropyl, reduces ring strain but increases steric hindrance. This may lower solubility in polar solvents while enhancing lipophilicity, impacting pharmacokinetic properties .
  • 1-Cyclohexyl-5-(1-chloroethyl)-1H-tetrazole (CAS 858483-98-4): The chloroethyl group introduces electrophilicity, enabling nucleophilic substitution reactions absent in the methanesulfonyl derivative. This structural difference highlights the mesyl group’s role as a non-leaving, electron-withdrawing moiety .

Aromatic and Heteroaromatic Substitutions

  • 1-(3-Methoxyphenyl)-5-methanesulfonyl-1H-tetrazole: The methoxyphenyl group enhances π-π stacking interactions in crystal structures, as observed in SHELX-refined crystallographic data.
  • 1-Phenyl-5-propan-2-ylsulfanyl-1H-tetrazole :
    The sulfanyl (thioether) group is electron-donating, increasing tetrazole ring electron density compared to the mesyl group. This difference alters acidity (pKa) and metal coordination behavior .

Substituent Effects at the 5-Position

Sulfonyl vs. Sulfanyl Groups

Property 5-Methanesulfonyl Derivative 5-Sulfanyl Derivative (e.g., 5-Mercapto-1-methyltetrazole)
Electron Effect Strongly electron-withdrawing Electron-donating
Reactivity Stabilizes tetrazole ring Prone to oxidation/disulfide formation
Acidity (pKa) Lower (more acidic) Higher
Applications Drug intermediates Ligands in coordination chemistry

Halogen vs. Methanesulfonyl

  • 1-Cyclopropyl-5-iodo-1H-tetrazole: The iodo group serves as a leaving group in cross-coupling reactions, unlike the non-leaving mesyl group. This distinction is critical in designing synthetic routes for functionalized tetrazoles .

Efficiency Metrics

Method Yield (%) Temperature Catalyst Reusability
AlCl3/γ-Al2O3 () 70–85 50°C Limited (3 cycles)
Pd(II)-polysalophen NPs () 85–92 RT High (10 cycles)

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

  • 1-Cyclopropyl-5-methanesulfonyl-1H-tetrazole :
    LogP ≈ 1.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • 1-Cyclopentyl-5-methanesulfonyl-1H-tetrazole :
    LogP ≈ 2.1 due to the larger cyclopentyl group, favoring membrane permeability but reducing aqueous solubility .

Thermal and Chemical Stability

  • Methanesulfonyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to sulfanyl analogs (<150°C), attributed to the strong C-SO2 bond .
  • Cyclopropyl-containing tetrazoles show strain-induced reactivity in ring-opening reactions, unlike cyclohexyl analogs .

Preparation Methods

General Synthetic Strategies for Substituted Tetrazoles

Tetrazoles are commonly synthesized via cycloaddition reactions involving azides and nitriles or through the reaction of thioureas with sodium azide under Lewis acid catalysis. The introduction of substituents such as cyclopropyl and methanesulfonyl groups typically occurs either before or after the formation of the tetrazole ring, depending on the reactivity and stability of intermediates.

Preparation of 1-Substituted Tetrazoles via Thiourea and Sodium Azide

A recent study demonstrated an efficient bismuth nitrate-promoted synthesis of 1-substituted 5-aminotetrazoles using N,N-disubstituted thioureas and sodium azide. This method proceeds under microwave heating in acetonitrile or DMF, providing good yields and regioselectivity. The reaction parameters such as temperature, time, and reagent ratios critically influence the yield and purity of the tetrazole product.

Entry NaN3 Equiv Bi(NO3)3 Equiv Solvent Temp (°C) Time (min) Base Yield (%)
1 3 1 CH3CN Room temp 1440 Et3N Trace
2 3 1 CH3CN Reflux 1440 Et3N 59
3 3 1 CH3CN 125 20 Et3N 72
9 3 1 DMF 125 15 Et3N 69

Table 1: Selected reaction conditions and yields for the synthesis of 1-substituted 5-aminotetrazoles via thiourea and sodium azide with bismuth nitrate catalysis.

This methodology is adaptable to various substituents, including cyclopropyl groups, by selecting the appropriate thiourea precursors.

Introduction of Methanesulfonyl Group

The methanesulfonyl substituent is typically introduced via sulfonylation reactions on the tetrazole ring or on a suitable precursor. A common approach involves the reaction of a tetrazole intermediate bearing a reactive site (e.g., an amino or hydroxyl group) with methanesulfonyl chloride under basic conditions.

Proposed Synthetic Route for 1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

Based on the literature and known synthetic methodologies, the preparation of this compound can be outlined as follows:

  • Synthesis of 1-cyclopropyl tetrazole intermediate:

    • Prepare cyclopropyl-substituted thiourea or nitrile precursor.
    • React with sodium azide in the presence of a Lewis acid catalyst (e.g., Bi(NO3)3·5H2O) under microwave heating in acetonitrile or DMF to form 1-cyclopropyl-5-aminotetrazole.
  • Introduction of methanesulfonyl group at the 5-position:

    • Oxidize or functionalize the amino group at the 5-position to a suitable leaving group if necessary.
    • React with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to install the methanesulfonyl substituent.
  • Purification and characterization:

    • Purify the product by recrystallization or chromatography.
    • Characterize by 1H NMR, 13C NMR, IR, LC-MS/MS, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Tetrazole ring formation Cyclopropyl thiourea + NaN3 + Bi(NO3)3, microwave, 125 °C, 15-20 min 1-cyclopropyl-5-aminotetrazole, ~70% yield
2 Methanesulfonylation Methanesulfonyl chloride + base (Et3N), dichloromethane, 0 °C to RT 1-cyclopropyl-5-methanesulfonyl tetrazole, high yield expected
3 Purification Recrystallization or chromatography Pure compound
4 Characterization NMR, IR, LC-MS/MS, elemental analysis Structural confirmation

Research Findings and Notes

  • The bismuth nitrate-catalyzed cycloaddition provides a mild and efficient route to 1-substituted tetrazoles, including cyclopropyl derivatives, with good regioselectivity and yields.
  • Methanesulfonylation is a well-established reaction for introducing sulfonyl groups on heterocycles and can be adapted for tetrazoles with appropriate functional groups.
  • Purification and characterization techniques are critical for confirming the successful synthesis and purity of the target compound.
  • Reaction conditions such as solvent choice, temperature, and reagent ratios significantly affect the yield and regioselectivity of the tetrazole formation step.
  • Microwave-assisted synthesis reduces reaction times dramatically compared to conventional heating.

Q & A

Q. What are the optimal synthetic routes for preparing 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole?

The synthesis of substituted tetrazoles often involves cycloaddition reactions between nitriles and sodium azide under catalytic conditions. For the methanesulfonyl group, sulfonylation via methanesulfonyl chloride in the presence of a base (e.g., triethylamine) is a common step. The cyclopropyl group can be introduced via nucleophilic substitution or transition metal-catalyzed coupling. For example, immobilized AlCl₃ on γ-Al₂O₃ has been used to catalyze tetrazole formation at 50°C in DMF, which may be adapted for this compound .

Q. What spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methanesulfonyl group at δ 3.0–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). X-ray crystallography can resolve ambiguities in regiochemistry .

Q. How can purity and stability be assessed during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) monitors purity. Stability under thermal or hydrolytic conditions can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in regiochemical outcomes during synthesis?

Regioselectivity in tetrazole synthesis depends on steric and electronic factors. Computational methods (e.g., DFT calculations) predict preferred reaction pathways. For example, substituents on the cyclopropyl ring may direct azide addition via steric hindrance or electronic effects. Experimental validation using X-ray crystallography or NOE NMR can confirm structures .

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the methanesulfonyl group activates the tetrazole ring for nucleophilic substitution but may deactivate it toward electrophilic aromatic substitution. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires optimization of ligands (e.g., XPhos) and bases (e.g., K₂CO₃) to accommodate steric bulk from the cyclopropyl group .

Q. What computational models predict the compound’s biological or catalytic activity?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., cyclopropyl lipophilicity, sulfonyl polarity) with bioactivity. Molecular docking studies against target enzymes (e.g., cytochrome P450) can prioritize synthetic targets. Toxicity predictions using QSAR models (e.g., LD₅₀ estimation) guide safety protocols .

Q. How does the compound behave under non-ambient conditions (e.g., high pressure, microwave irradiation)?

Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields by enhancing azide-nitrile cycloaddition kinetics. High-pressure studies (e.g., 10 kbar) may reveal polymorphic transitions or decomposition pathways, monitored via in situ Raman spectroscopy .

Methodological Considerations

Q. How to design experiments for scalability without compromising yield?

  • Step 1: Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier removal).
  • Step 2: Use flow chemistry to control exothermic reactions (e.g., azide additions).
  • Step 3: Conduct Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .

Q. What analytical techniques address batch-to-batch variability?

  • HPLC-MS: Tracks impurities (e.g., unreacted nitrile or azide).
  • Karl Fischer Titration: Monitors residual moisture affecting sulfonylation efficiency.
  • Elemental Analysis: Verifies stoichiometric ratios of C, H, N, S .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
Reactant of Route 2
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

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